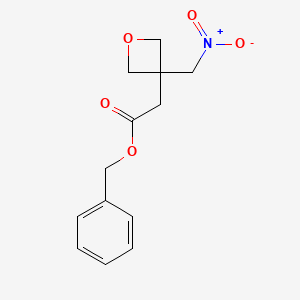

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-(4-aminophenyl) ethanol is achieved through a four-step process starting from β-phenylethanol, involving esterification, nitration, hydrolysis, and reduction, with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Similarly, the synthesis of 2-(2,5-diamino phenyl)ethanol involves nitration, reduction, and ammonolysis steps, with an overall yield improvement compared to literature methods . These processes indicate that the synthesis of complex aminophenyl ethanol derivatives can be optimized for better yields and purity.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various analytical techniques such as HPLC-MS, 1H-NMR, and GC-MS. For example, the structure of 2-(2,5-diamino phenyl)ethanol was determined using HPLC-MS and 1H-NMR, ensuring the correct synthesis of the target molecule . These techniques are crucial for verifying the molecular structure of intermediates and final products in synthetic chemistry.

Chemical Reactions Analysis

The papers describe several chemical reactions that are key to the synthesis of related compounds. Nitration, a common step in these syntheses, is used to introduce nitro groups into aromatic compounds . Reduction reactions are employed to convert nitro groups to amino groups, which is a critical transformation in the synthesis of aminophenyl ethanol derivatives . Ammonolysis is another reaction used to introduce amino functionalities . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride are not directly reported, the properties of similar compounds can provide insights. The purity of these compounds is often assessed using HPLC, and their melting points are determined to confirm their identity . The presence of fluorine and trifluoromethyl groups in these molecules suggests that they would exhibit unique physical and chemical properties, such as increased lipophilicity and potential metabolic stability, which are desirable in drug development.

科学的研究の応用

Fluorine in Protein Design

Fluorinated molecules, like 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, are mostly synthetic and exhibit unique physicochemical properties such as chemical inertness, thermal stability, and a tendency for phase segregation. These molecules are being engineered into proteins to create novel chemical and biological properties. Incorporating fluorinated analogs of hydrophobic amino acids into proteins enhances their stability against chemical and thermal denaturation while retaining structure and biological activity. This application is promising, but challenges remain in synthesizing large proteins containing specifically fluorinated residues, although biosynthetic methods are expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Fluorination in Drug Synthesis

The compound serves as a key intermediate in synthesizing flurbiprofen, a non-steroidal anti-inflammatory material. Methods involving diazotization and coupling reactions have been used, but challenges arise due to decomposition products and the need for cost-effective, environmentally friendly methods. Improved synthesis methods are being developed to overcome these limitations and facilitate large-scale production (Qiu et al., 2009).

Fluorination in Green Chemistry

Fluorine-containing functionalities are vital in designing pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties. The development of methods for environment-friendly and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules is gaining attention. Recent advancements in aqueous fluoroalkylation highlight the role of water as a solvent or reactant, emphasizing the potential for green chemistry in this field (Song et al., 2018).

Application in Antitubercular Drug Design

The trifluoromethyl (-CF3) substituent in fluorinated compounds plays a crucial role in antitubercular drug design. It has been used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, showing that incorporation of this group can improve potency and contribute to a better understanding of the role of the trifluoromethyl group in drug-likeness and antitubercular activity (Thomas, 1969).

Fluorination in Analytical Probes

Fluorinated compounds are used as analytical probes, such as fluorescamine, which has been widely applied for determining compounds containing amino groups. Fluorescamine is advantageous as it and its hydrolytic product are non-fluorescent, offering a clear advantage over other reagents. The reagent's sensitivity can be enhanced by selecting the proper solvent or adding surfactants (Derayea & Samir, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

作用機序

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the -cf3 group plays a crucial role in enhancing the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Result of Action

It’s suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

特性

IUPAC Name |

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVMMHOMJZAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394820-12-2 | |

| Record name | Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394820-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)